4-[1-(Furan-3-ylsulfonyl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide
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Overview
Description
4-[1-(Furan-3-ylsulfonyl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a furan ring, a piperidine ring, and a thiazinane ring, each contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Furan-3-ylsulfonyl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the furan-3-ylsulfonyl chloride, which is then reacted with piperidine to form the intermediate compound. This intermediate undergoes further reactions, including cyclization and oxidation, to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[1-(Furan-3-ylsulfonyl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
4-[1-(Furan-3-ylsulfonyl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme inhibition.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(Furan-3-ylsulfonyl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2,2′-Bipyridyl: Known for its use as a ligand in coordination chemistry.
1-Boc-4-aminopiperidine-4-carboxylic acid: Used in peptide synthesis and drug development.
Uniqueness
This detailed overview provides a comprehensive understanding of 4-[1-(Furan-3-ylsulfonyl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
4-[1-(furan-3-ylsulfonyl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S2/c16-21(17)9-6-14(7-10-21)12-1-4-15(5-2-12)22(18,19)13-3-8-20-11-13/h3,8,11-12H,1-2,4-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZSCKHDRAVUNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCS(=O)(=O)CC2)S(=O)(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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